Geosmina

Descripción general

Descripción

Geosmin is an organic compound with a distinct earthy smell, primarily identified in actinomycetes. It plays a significant role in the characteristic odor of wet earth and has implications in water and food flavor profiles (Gerber, 1967).

Synthesis Analysis

The biosynthesis of geosmin involves the conversion of farnesyl diphosphate (FPP) by the enzyme germacradienol synthase in Streptomyces coelicolor, producing geosmin among other products. This process is facilitated by Mg2+ ions and involves cyclization and retro-Prins fragmentation mechanisms (Jiang, He, & Cane, 2006; Harris et al., 2015).

Molecular Structure Analysis

Geosmin synthase exhibits a unique bifunctional activity, with two distinct active sites required for the cyclization and fragmentation reaction sequence that produces geosmin from germacradienol. The enzyme's structure, particularly the αα domain architecture, is essential for its catalytic function (Harris et al., 2015).

Chemical Reactions and Properties

Geosmin synthesis involves multiple steps, including the cyclization of farnesyl pyrophosphate to germacradien-11-ol, followed by a retro-Prins reaction leading to geosmin formation. This process is characterized by specific intermediate compounds, demonstrating the complex nature of geosmin biosynthesis (Nawrath et al., 2008).

Aplicaciones Científicas De Investigación

Olfactogenética

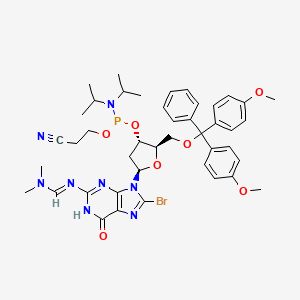

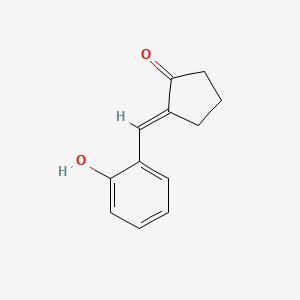

La geosmina se ha utilizado en un nuevo enfoque para manipular neuronas llamado "olfactogenética". Esta técnica es similar a la optogenética, pero en lugar de utilizar la luz para estimular una neurona específica, la olfactogenética utiliza un olor: la this compound {svg_1}. Este enfoque tiene dos ventajas: las neuronas olfativas son bastante sensibles y la luz corre el riesgo de sobreestimularlas; utilizar un olor para probar neuronas relacionadas con el sentido del olfato de un animal también es más natural {svg_2}.

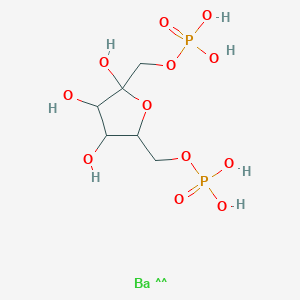

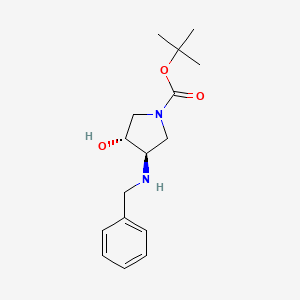

Biosíntesis de this compound

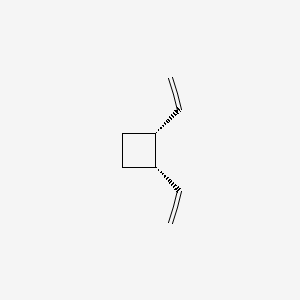

La this compound sintasa bacteriana es una enzima bifuncional fascinante que se descubrió hace casi dos décadas {svg_3}. Se conocen varios aspectos del mecanismo de ciclización desde FPP hasta this compound, pero se desconoce una imagen detallada del curso estereoquímico de esta reacción {svg_4}. Esta investigación proporciona una profunda investigación del mecanismo de la this compound sintasa a través de experimentos de etiquetado isotópico {svg_5}.

Señales químicas para colémbolos

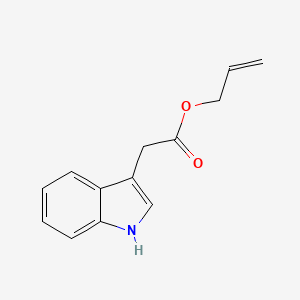

La this compound y el 2-MIB son señales químicas que guían a los colémbolos a las Streptomyces como una fuente de alimento privilegiada {svg_6}. Los colémbolos pueden resistir los antibióticos producidos por Streptomyces porque tienen una batería de enzimas que desintoxican los antibióticos {svg_7}.

Dispersión de esporas

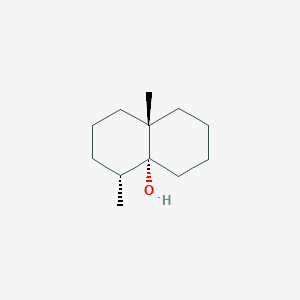

Streptomyces utiliza this compound para hacer sonar la campana de la cena para los colémbolos hambrientos, que se comen las bacterias y, a cambio, los artrópodos diseminan las esporas de las bacterias a lo largo y ancho {svg_8}. Los colémbolos esparcen las esporas que han comido a través de sus excrementos, mientras que las que están adheridas a sus cuerpos simplemente se desprenden {svg_9}.

Petricor

La this compound es responsable de la forma distintiva en que huele la tierra seca después de la lluvia, un fenómeno conocido como petricor {svg_10}. Este olor proviene en parte de las bacterias del suelo que liberan this compound {svg_11}.

Aromatizante de alimentos

Se ha reportado this compound en plantas como la hepática Symphyogyna brongniartii, musgos, trigo sarraceno (Fagopyrum tataricum), Zea mays y remolacha, donde se suma a su sabor terroso típico {svg_12}.

Mecanismo De Acción

Target of Action

Geosmin is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces . The main genera in the cyanobacteria that produce geosmin include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces geosmin is Streptomyces . These microorganisms are the primary targets of geosmin’s action.

Mode of Action

Geosmin is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate (also known as farnesyl diphosphate), in a two-step Mg2±dependent reaction . A single enzyme, geosmin synthase, converts farnesyl diphosphate to geosmin in a two-step reaction . The bacterial geosmin synthase is a fascinating bifunctional enzyme .

Biochemical Pathways

The biosynthesis of geosmin was a long-standing problem. Initial speculations suggested that geosmin may be a degraded eudesmane sesquiterpene . Based on the identification of the cometabolites (1(10)E,5E)-germacradien-11-ol and dihydroagarofuran from Streptomyces citreus, a first detailed biosynthetic pathway through these intermediates was proposed .

Pharmacokinetics

It is known that geosmin has a distinct earthy or musty odor, which most people can easily smell . The geosmin odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water .

Result of Action

The result of geosmin’s action is the production of a distinct earthy or musty odor, which most people can easily smell . Geosmin is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .

Action Environment

The production of geosmin is influenced by environmental factors. Communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of these bacteria releases geosmin into the local water supply . Under acidic conditions, geosmin decomposes into odorless substances . The production of geosmin can also be influenced by temperature .

Safety and Hazards

Propiedades

IUPAC Name |

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001030886 | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16423-19-1 | |

| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+/-)-Geosmin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Geosmin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Which microorganisms are known to produce geosmin?

A1: Geosmin is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of filamentous bacteria). [, , , , , , , ]

Q2: What factors influence geosmin production in these microorganisms?

A2: Various environmental factors influence geosmin production, including: * Nutrient Availability: Changes in nutrient levels, particularly phosphorus and nitrogen, can trigger geosmin production. [, , ] * Light Conditions: Both light intensity and duration can affect geosmin synthesis. [, ] * Water Flow: Lower water flow rates in rivers and reservoirs have been associated with increased geosmin production in biofilms. [] * Temperature: Geosmin production is often associated with specific temperature ranges favorable to the growth of producing organisms. [, ]

Q3: How does geosmin impact drinking water quality?

A3: Geosmin, even at extremely low concentrations (nanograms per liter), can impart a noticeable earthy or musty odor and taste to drinking water. While not a health hazard, it significantly affects the aesthetic quality and consumer acceptance of water. [, , , , ]

Q4: What is the chemical structure and properties of geosmin?

A4: Geosmin is a volatile terpene alcohol. Its properties include:

- Sensory Perception: Humans have a very low odor threshold for geosmin, detecting it at concentrations as low as 4-5 ng/L. [, , ]

Q5: How is geosmin typically detected and quantified?

A5: Common methods for geosmin analysis include:

* **Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS):** This sensitive technique allows for the extraction and quantification of geosmin at very low concentrations. [, , , , , , , ]* **Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS:** This variation of SPME is particularly suited for volatile compounds like geosmin. [, , ]* **Quantitative Polymerase Chain Reaction (qPCR):** This molecular method targets the genes involved in geosmin biosynthesis, potentially allowing for the early detection of geosmin-producing organisms before detectable levels of the compound are present in the water. [, ]Q6: What are the challenges in removing geosmin from drinking water?

A6: Geosmin is challenging to remove using conventional water treatment methods. Traditional processes like coagulation, sedimentation, and even chlorination are often ineffective. [, , , , ]

Q7: What treatment options are effective in removing geosmin?

A7: Advanced water treatment technologies are typically required for effective geosmin removal, including: * Ozonation: Ozone can degrade geosmin, but it may also create by-products that require further treatment. [, ] * Activated Carbon: Granular or powdered activated carbon effectively adsorbs geosmin, but regular replacement or regeneration of the carbon is necessary. [, , , ] * Biological Filtration: Biofilters, especially when used in conjunction with ozonation, can effectively degrade geosmin. [] * Membrane Filtration: Nanofiltration (NF) membranes have shown promising results in removing geosmin, even at high concentrations. []

Q8: Does geosmin have any known ecological function?

A8: Research suggests that geosmin might act as a warning signal to deter predation on geosmin-producing microorganisms. This "aposematic" function could protect both the producer and the predator, as some geosmin producers also produce toxic metabolites.

Q9: Can bioremediation strategies be employed to manage geosmin in water bodies?

A9: Research into the biodegradation of geosmin by naturally occurring bacteria is ongoing. Identification and isolation of efficient geosmin-degrading bacteria could lead to the development of bioremediation strategies for controlling geosmin levels in water sources. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.